molecular formula C15H23NO2 B5639638 9-[(5-Ethylfuran-2-yl)methyl]-2-oxa-9-azaspiro[4.5]decane

9-[(5-Ethylfuran-2-yl)methyl]-2-oxa-9-azaspiro[4.5]decane

Cat. No.: B5639638
M. Wt: 249.35 g/mol
InChI Key: NYYALCOLBTZNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[(5-Ethylfuran-2-yl)methyl]-2-oxa-9-azaspiro[45]decane is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(5-Ethylfuran-2-yl)methyl]-2-oxa-9-azaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 5-ethylfuran-2-carbaldehyde with an appropriate azaspirodecane derivative under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-[(5-Ethylfuran-2-yl)methyl]-2-oxa-9-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Saturated spiro compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

9-[(5-Ethylfuran-2-yl)methyl]-2-oxa-9-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 9-[(5-Ethylfuran-2-yl)methyl]-2-oxa-9-azaspiro[4.5]decane involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the azaspirodecane moiety can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-2-furanmethanol
  • 5-Ethylfuran-2-ylmethanethiol

Uniqueness

Compared to similar compounds, 9-[(5-Ethylfuran-2-yl)methyl]-2-oxa-9-azaspiro[4.5]decane stands out due to its spiro linkage, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

IUPAC Name

9-[(5-ethylfuran-2-yl)methyl]-2-oxa-9-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-2-13-4-5-14(18-13)10-16-8-3-6-15(11-16)7-9-17-12-15/h4-5H,2-3,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYALCOLBTZNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CN2CCCC3(C2)CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.